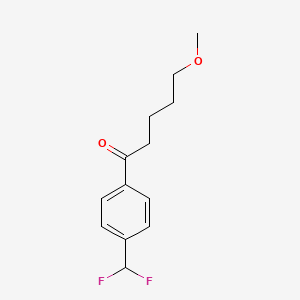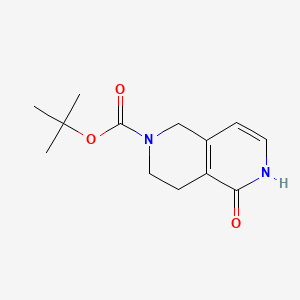
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid compound with the molecular formula C24H30F2O6S and a molecular weight of 484.55 g/mol . It is a derivative of fluticasone propionate, commonly used in the treatment of asthma and allergic rhinitis . This compound is known for its potent anti-inflammatory properties and is used as an impurity reference standard in pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate involves multiple steps, starting from the parent compound, fluticasone propionateThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with the reaction being carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in a solid form, with a melting point greater than 187°C .
化学反应分析
Types of Reactions
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonylsulfenic acid group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonylsulfenic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the type of reaction and reagents used .
科学研究应用
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is widely used in scientific research, particularly in the following areas:
作用机制
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of inflammatory mediators and suppression of immune responses . The compound specifically targets lung eosinophilia and reduces inflammation by modulating the expression of various cytokines and chemokines .
相似化合物的比较
Similar Compounds
Fluticasone Propionate: The parent compound, widely used in the treatment of asthma and allergic rhinitis.
Fluticasone Furoate: Another derivative with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A glucocorticoid with similar therapeutic applications but different chemical structure and potency.
Uniqueness
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is unique due to the presence of the carbonylsulfenic acid group at the 17β position, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and allows for specific interactions with glucocorticoid receptors, making it a valuable compound in pharmaceutical research .
属性
CAS 编号 |
948566-12-9 |
|---|---|
分子式 |
C24H30F2O6S |
分子量 |
484.6 g/mol |
IUPAC 名称 |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 |
InChI 键 |
DNPGNKRLBBLSLN-CQRCZTONSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
手性 SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SO |
规范 SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
同义词 |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid; Fluticasone EP Impurity B; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)


![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)
![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)
![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)

